9-(3-Chlorobenzyl)-9H-purin-6-amine
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Overview
Description
The compound “9-(3-Chlorobenzyl)-9H-purin-6-amine” is likely a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring . The “9-(3-Chlorobenzyl)” part suggests that a 3-Chlorobenzyl group is attached to the 9th position of the purine structure .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be a purine core with a 3-Chlorobenzyl group attached at the 9th position .Scientific Research Applications
Synthetic Studies and Tautomerism
- Synthesis and Tautomerism : Research has focused on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to the chemical structure of interest, demonstrating the variations in tautomeric ratios and reactivity under different conditions. These studies contribute to our understanding of purine chemistry and its applications in drug development and materials science (Roggen & Gundersen, 2008).
Biological Activity
- Antibacterial and Antiprotozoal Activity : Analogues of purin-6-amines have shown significant antimycobacterial and antiprotozoal activity, indicating their potential as therapeutic agents. The introduction of specific functional groups at certain positions on the purine ring enhances activity against various pathogens (Roggen et al., 2011).
Process Development for Pharmaceutical Manufacturing
- Pharmaceutical Manufacturing : Large-scale synthesis of N-Benzylated Chloropurine compounds demonstrates the potential for industrial-scale production, essential for the development of pharmaceuticals and agrochemicals (Shi et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Enzyme Inhibition : Purin-6-amine derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme target in Alzheimer's disease, showcasing the potential for the development of novel therapeutic agents (Kang et al., 2013).
Plant Growth Regulation
- Plant Growth Regulation : Studies have explored the potential of purine derivatives in regulating plant growth, offering insights into agricultural applications and the development of new agrochemicals (El-Bayouki et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with a 3-chlorobenzyl moiety have been reported to targetProthrombin , a protein involved in the coagulation cascade .
Mode of Action
Compounds with a benzene ring, such as this one, can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
A related compound was found to undergo an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic quinone methide intermediate .
Pharmacokinetics
A related compound was found to have favorable binding energy and drug-likeness score based on lipinski’s rule of five , which could suggest good bioavailability.
Result of Action
A related compound with a 3-chlorobenzyl moiety was reported to have inhibitory activity against dengue virus type 2 (denv2) in a cell-based assay .
Properties
IUPAC Name |
9-[(3-chlorophenyl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQCKRSWKGUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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